molecular formula C14H13F3N2O5S B2506282 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione CAS No. 2034384-28-4

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione

Cat. No.: B2506282
CAS No.: 2034384-28-4
M. Wt: 378.32
InChI Key: ANAZAVXADJZPRA-UHFFFAOYSA-N
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Description

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is a complex organic compound that features a pyrrolidine ring, an oxazolidine-2,4-dione moiety, and a trifluoromethylphenylsulfonyl group

Biochemical Analysis

Biochemical Properties

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione plays a significant role in biochemical reactions due to its structural components. The pyrrolidine ring is known for its ability to interact with various enzymes and proteins, enhancing the compound’s binding affinity and specificity . The trifluoromethyl group contributes to the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively . This compound interacts with enzymes such as cytochrome P450, which is involved in drug metabolism, and proteins like albumin, which aids in its transport within the bloodstream .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby affecting cell proliferation and apoptosis . Additionally, this compound can alter gene expression by interacting with transcription factors and influencing the transcriptional machinery . Its impact on cellular metabolism includes changes in the levels of metabolic intermediates and the activity of metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as receptors and enzymes, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by binding to DNA or interacting with transcription factors .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the dosage levels at which the compound transitions from being therapeutic to toxic .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation and reduction of the compound, leading to the formation of metabolites . The compound’s interaction with cofactors such as NADPH and FAD is crucial for its metabolic processing . Additionally, this compound can affect metabolic flux and the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, such as ABC transporters, and can bind to proteins like albumin for distribution in the bloodstream . Its localization and accumulation within tissues are determined by these interactions and its lipophilicity .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, based on its structural features and interactions with cellular machinery . Its activity and function can be affected by its localization within these compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione typically involves multiple steps. One common approach includes the formation of the pyrrolidine ring followed by the introduction of the trifluoromethylphenylsulfonyl group. The oxazolidine-2,4-dione moiety is then incorporated through cyclization reactions. Key reagents often used in these reactions include trifluoromethylbenzenesulfonyl chloride and N-vinylpyrrolidinone .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow synthesis to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or other reactive sites.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-((4-(Trifluoromethyl)phenyl)sulfonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it a valuable compound in various scientific and industrial applications.

Properties

IUPAC Name

3-[1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O5S/c15-14(16,17)9-1-3-11(4-2-9)25(22,23)18-6-5-10(7-18)19-12(20)8-24-13(19)21/h1-4,10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANAZAVXADJZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N2C(=O)COC2=O)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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